3'-Methylacetanilide
Overview
Description
3’-Methylacetanilide, also known as N-(3-methylphenyl)acetamide, is an organic compound with the molecular formula C9H11NO. It is a derivative of acetanilide where a methyl group is substituted at the meta position of the phenyl ring. This compound is a white to light yellow crystalline solid and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It’s known that acetanilides, a class of compounds to which 3’-methylacetanilide belongs, are often involved in reactions with various enzymes and proteins .
Mode of Action
The mode of action of 3’-Methylacetanilide involves the formation of intermolecular hydrogen bonds . Molecules of 3’-Methylacetanilide are connected by a framework of intermolecular N-H…O hydrogen bonds, forming chains . This interaction with its targets can lead to various changes in the biochemical processes within the cell .
Biochemical Pathways
Given its structural similarity to other acetanilides, it’s plausible that it may influence pathways involving enzymatic reactions or protein interactions .
Pharmacokinetics
- Solubility : 3’-Methylacetanilide is freely soluble in alcohol and diethyl ether, and slightly soluble in water .
- Melting Point : The melting point of 3’-Methylacetanilide is 65-67 °C (lit.) .
- Boiling Point : The boiling point of 3’-Methylacetanilide is 303 °C (lit.) .
These properties can influence the bioavailability of the compound, as solubility can affect absorption and distribution, and the boiling and melting points can provide information about the compound’s stability .
Result of Action
The formation of intermolecular hydrogen bonds can potentially influence the structure and function of target molecules, leading to changes at the cellular level .
Action Environment
The action of 3’-Methylacetanilide can be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in alcohol or diethyl ether environments compared to aqueous environments . Additionally, its stability, as indicated by its boiling and melting points, suggests that it may be stable under a wide range of temperatures .
Biochemical Analysis
Biochemical Properties
3’-Methylacetanilide plays a significant role in biochemical reactions, particularly in the formation of hydrogen bonds. It interacts with enzymes, proteins, and other biomolecules through its amide group. The compound’s ability to form hydrogen bonds with other molecules makes it a valuable intermediate in organic synthesis and biochemical studies . For instance, it can interact with enzymes that catalyze amide bond formation or hydrolysis, influencing the reaction rates and outcomes.
Cellular Effects
3’-Methylacetanilide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, it may affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, 3’-Methylacetanilide can impact cell signaling by interacting with receptors or signaling molecules, leading to downstream effects on cellular activities.
Molecular Mechanism
At the molecular level, 3’-Methylacetanilide exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s amide group allows it to form stable complexes with enzymes, potentially inhibiting their activity by blocking the active site or altering the enzyme’s conformation . Additionally, 3’-Methylacetanilide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Methylacetanilide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or strong oxidizing agents . Long-term studies have shown that 3’-Methylacetanilide can have sustained effects on cellular functions, with some effects becoming more pronounced over time as the compound accumulates within cells or tissues.
Dosage Effects in Animal Models
The effects of 3’-Methylacetanilide vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At high doses, 3’-Methylacetanilide can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
3’-Methylacetanilide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving amide bond hydrolysis, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the levels of metabolites within the cell, affecting overall metabolic flux and cellular homeostasis.
Transport and Distribution
Within cells and tissues, 3’-Methylacetanilide is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3’-Methylacetanilide can bind to proteins or other biomolecules, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3’-Methylacetanilide can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3’-Methylacetanilide may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes depending on its localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Methylacetanilide can be synthesized through the acetylation of 3-methylaniline (m-toluidine) with acetic anhydride. The reaction is typically carried out in a fume hood due to its exothermic nature. The procedure involves adding acetic anhydride to 3-methylaniline and stirring the mixture. The reaction mixture is then poured onto water/ice to precipitate the product, which is collected by vacuum filtration .
Industrial Production Methods: In industrial settings, the synthesis of 3’-Methylacetanilide follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization from solvents such as ethanol or water.
Chemical Reactions Analysis
Types of Reactions: 3’-Methylacetanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: Nitro-3’-methylacetanilide.
Reduction: 3-methylacetanilide amine.
Substitution: 3’-Nitro-3’-methylacetanilide, 3’-Bromo-3’-methylacetanilide.
Scientific Research Applications
3’-Methylacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential anesthetic and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Acetanilide: The parent compound, used as a precursor in the synthesis of various derivatives.
4’-Methylacetanilide: A positional isomer with the methyl group at the para position.
2’-Methylacetanilide: Another positional isomer with the methyl group at the ortho position.
Uniqueness: 3’-Methylacetanilide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and industrial applications.
Properties
IUPAC Name |
N-(3-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-9(6-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMHSXDYCFOZQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Record name | N-ACETYL-M-TOLUIDINE | |
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DSSTOX Substance ID |
DTXSID6024412 | |
Record name | N-Acetyl-m-toluidine | |
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Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-acetyl-m-toluidine is a white solid. (NTP, 1992) | |
Record name | N-ACETYL-M-TOLUIDINE | |
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Boiling Point |
577 °F at 760 mmHg (NTP, 1992) | |
Record name | N-ACETYL-M-TOLUIDINE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | N-ACETYL-M-TOLUIDINE | |
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Density |
1.141 at 59 °F (NTP, 1992) - Denser than water; will sink | |
Record name | N-ACETYL-M-TOLUIDINE | |
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CAS No. |
537-92-8 | |
Record name | N-ACETYL-M-TOLUIDINE | |
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Record name | N-(3-Methylphenyl)acetamide | |
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Record name | m-Acetotoluide | |
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Record name | 3'-Methylacetanilide | |
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Record name | Acetamide, N-(3-methylphenyl)- | |
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Record name | N-Acetyl-m-toluidine | |
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Record name | 3'-methylacetanilide | |
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Record name | M-ACETOTOLUIDE | |
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Melting Point |
149.9 °F (NTP, 1992) | |
Record name | N-ACETYL-M-TOLUIDINE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the structural characterization of 3'-methylacetanilide?
A1: this compound, also known as N-(m-tolyl)acetamide, possesses the following structural characteristics:
Q2: Can you describe the crystal structure of this compound?
A2: this compound molecules within the crystal lattice are connected through intermolecular N-H...O hydrogen bonds, forming chains that align with the crystallographic b axis. These chains exhibit a graph-set description of C(4). []
Q3: How does the crystal structure of this compound relate to its infrared (IR) spectrum?
A3: The arrangement of molecules and hydrogen bonding patterns within the crystal structure directly influence the vibrational frequencies observed in the IR spectrum of this compound. Analyzing the crystal structure helps interpret and understand the features present in the IR spectra, particularly those associated with hydrogen bonding interactions. []
Q4: Has this compound been investigated as a substrate for studying metabolic processes?
A4: Yes, this compound has been used as a model compound to investigate aryl hydroxylation, a crucial metabolic reaction. Researchers have studied the retention of tritium during the enzymatic hydroxylation of this compound labeled with tritium at specific positions. This research has provided valuable insights into the mechanism of aryl hydroxylation and the phenomenon known as the NIH shift. [, , , ]
Q5: What is the NIH shift and how has this compound contributed to its understanding?
A5: The NIH shift refers to the intramolecular migration of a hydrogen atom during aromatic hydroxylation reactions catalyzed by enzymes like cytochrome P450. Studies using this compound labeled with tritium at specific positions have demonstrated that the NIH shift also occurs during the metabolism of this compound. This finding has deepened our understanding of the mechanism of aryl hydroxylation and its significance in drug metabolism. [, ]
Q6: Are there any studies exploring the impact of deuterium substitution on the properties of this compound?
A6: Yes, researchers have investigated the isotopic recognition mechanism in hydrogen-bonded crystals of this compound and its isomer, 4-methylacetanilide, by examining the effects of deuterium substitution. This research sheds light on the subtle but crucial role of isotopic substitution in influencing the structural and energetic properties of these compounds. []
Q7: Have there been any investigations into the regioselectivity of electrophilic aromatic substitution reactions on this compound?
A7: Yes, studies have examined the regioselectivity of nitration reactions on this compound and its derivatives. These studies have explored the influence of protecting groups, such as acetyl and succinimidyl groups, on the regiochemical outcome of nitration. The results provide insights into the interplay of electronic and steric factors governing the regioselectivity of electrophilic aromatic substitution reactions. []
Q8: Has this compound been used to study the impact of cyclodextrins on chemical reactions?
A8: Yes, researchers have explored the use of cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, as molecular reactors to influence the regioselectivity of electrophilic aromatic bromination reactions on this compound. The results highlight the potential of cyclodextrins to modify reaction pathways and enhance the selectivity of chemical transformations. []
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